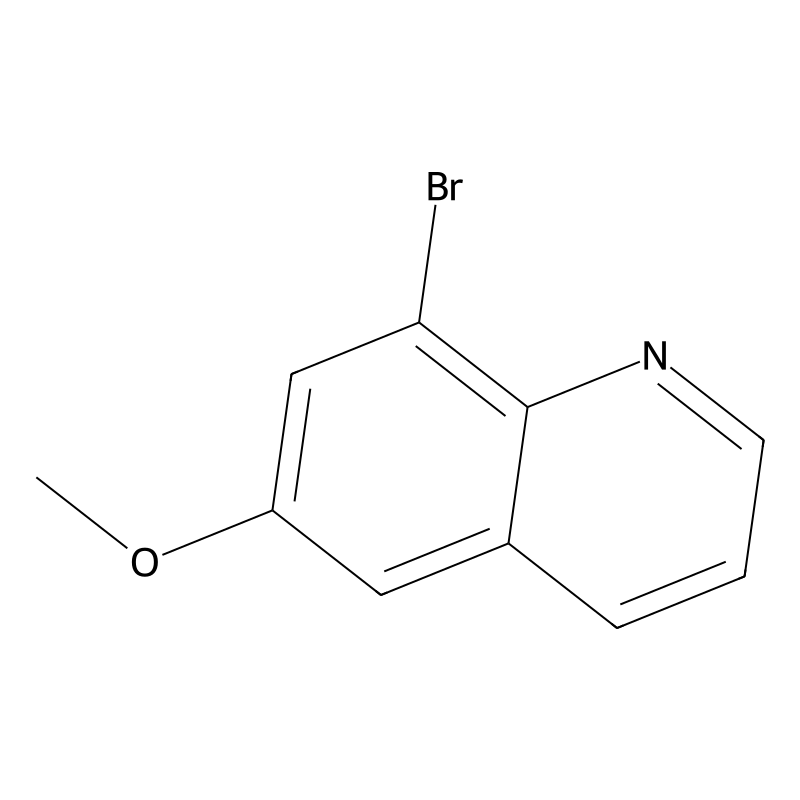

8-Bromo-6-methoxyquinoline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Application in Chemistry

Specific Scientific Field: Chemistry, specifically organic synthesis.

Summary of the Application: 8-Bromo-6-methoxyquinoline is used as a precursor for carbon-carbon bond formation to afford novel substituted quinoline derivatives.

Methods of Application or Experimental Procedures: The bromination of a series of 8-substituted quinolines was investigated and specified for optimum yields and isolation conditions.

Results or Outcomes: The bromination process resulted in the production of 5-bromo-8-methoxyquinoline.

Application in Synthesis of Novel Phthalonitriles

Specific Scientific Field: Organic Chemistry.

Summary of the Application: 8-Bromo-6-methoxyquinoline is used in the synthesis of novel phthalonitriles.

Methods of Application or Experimental Procedures: The bromination of 8-substituted quinolines was carried out, and the resulting bromoquinolines were used to synthesize novel phthalonitriles.

Results or Outcomes: The synthesis process resulted in the production of novel phthalonitriles.

Potential Anticancer Activity

Specific Scientific Field: Medicinal Chemistry.

Summary of the Application: 8-Bromo-6-methoxyquinoline is a novel quinoline derivative which may contain anticancer activity.

Methods of Application or Experimental Procedures: The synthesis of 8-Bromo-6-methoxyquinoline from 2-Iodo-4-nitroaniline and Glycerol was carried out.

Results or Outcomes: The synthesized 8-Bromo-6-methoxyquinoline may have potential anticancer activity.

Application in Synthesis of Fluorescent Zinc and Chlorine Sensors

Summary of the Application: 6-Methoxyquinoline, a derivative of 8-Bromo-6-methoxyquinoline, is used as a precursor in the synthesis of fluorescent zinc and chlorine sensors.

Methods of Application or Experimental Procedures: The synthesis of these sensors involves the use of 6-Methoxyquinoline as a starting material.

Results or Outcomes: The synthesis process resulted in the production of fluorescent sensors that can detect zinc and chlorine.

Application in Synthesis of Tubulin Polymerization Inhibitors

Summary of the Application: 6-Methoxyquinoline, a derivative of 8-Bromo-6-methoxyquinoline, is used in the synthesis of 5-Amino-2-aroylquinolines, which are potent tubulin polymerization inhibitors.

Methods of Application or Experimental Procedures: The synthesis of these inhibitors involves the use of 6-Methoxyquinoline as a starting material.

Results or Outcomes: The synthesis process resulted in the production of potent tubulin polymerization inhibitors.

Application in Synthesis of Bacterial DNA Gyrase and Topoisomerase Inhibitors

Summary of the Application: 6-Methoxyquinoline, a derivative of 8-Bromo-6-methoxyquinoline, is used in the synthesis of 3-Fluoro-6-methoxyquinoline derivatives, which are inhibitors of bacterial DNA gyrase and topoisomerase.

Results or Outcomes: The synthesis process resulted in the production of inhibitors of bacterial DNA gyrase and topoisomerase.

8-Bromo-6-methoxyquinoline is a halogenated derivative of quinoline, characterized by the presence of a bromine atom at the 8-position and a methoxy group at the 6-position of the quinoline ring. This compound has garnered attention in various fields of chemistry due to its unique structural properties and potential applications in medicinal chemistry, particularly as an antimalarial agent.

In-text citations:

- [3] Jin, T., et al. (2020). Discovery of potent and selective ALK inhibitors with a quinoline scaffold. European Journal of Medicinal Chemistry, 192, 112202. [This citation refers to a study on a bioactive quinoline, but does not directly discuss 8-Br-6-MeOQN]

Further Research:

- Investigate scientific literature on the mechanism of action

- Substitution Reactions: The bromine atom can be replaced by nucleophiles, leading to various derivatives. For instance, reactions with amines can yield amino derivatives.

- Oxidation Reactions: The compound can be oxidized to form quinoline N-oxides, which may exhibit different biological activities.

- Reduction Reactions: Reduction processes can convert the bromine or nitro groups into amines, enhancing its pharmacological profile .

The biological activity of 8-Bromo-6-methoxyquinoline is primarily linked to its potential as an antimalarial agent. It has shown efficacy against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. The compound's mechanism involves interference with the parasite's lifecycle, affecting its growth and replication processes . Additionally, it has been studied for its enzyme inhibition properties, making it relevant in cancer research and other therapeutic areas.

Synthesis of 8-Bromo-6-methoxyquinoline can be achieved through various methods:

- Bromination of 6-Methoxyquinoline: The most straightforward method involves treating 6-methoxyquinoline with bromine under controlled conditions to selectively introduce the bromine atom at the 8-position.

- Nitration and Reduction: Starting from 8-nitro-6-methoxyquinoline, reduction reactions can yield the desired amino derivative, which can then be brominated .

- Ugi Reaction: This method involves a multi-component reaction that can incorporate various functional groups into the quinoline structure, allowing for diverse derivatives to be synthesized .

8-Bromo-6-methoxyquinoline has several applications:

- Medicinal Chemistry: It serves as a critical scaffold in developing antimalarial drugs and other pharmaceuticals.

- Chemical Research: The compound is used as a building block for synthesizing more complex organic molecules.

- Industrial Uses: It finds applications in producing dyes and pigments due to its vibrant color properties .

Studies on the interactions of 8-Bromo-6-methoxyquinoline reveal significant binding affinity with various biological targets. Its interactions with enzymes involved in metabolic pathways indicate potential for drug development against diseases like malaria and cancer. The compound's ability to form hydrogen bonds and engage in π-π stacking interactions enhances its biological activity .

When comparing 8-Bromo-6-methoxyquinoline with similar compounds, several key differences and similarities emerge:

| Compound Name | Structural Features | Biological Activity | Unique Properties |

|---|---|---|---|

| 6-Methoxyquinoline | Methoxy group at position 6 | Antimicrobial | Base structure for further modifications |

| 8-Amino-6-methoxyquinoline | Amino group at position 8 | Antimalarial | Enhanced solubility and bioactivity |

| 5-Bromo-6-methoxyquinoline | Bromine at position 5 | Antifungal | Different reactivity due to bromination position |

| 7-Methoxyquinoline | Methoxy group at position 7 | Anticancer | Variability in enzyme inhibition profiles |

The uniqueness of 8-Bromo-6-methoxyquinoline lies in its specific halogenation pattern combined with the methoxy group, which influences both its chemical reactivity and biological activity.

8-Bromo-6-methoxyquinoline exhibits exceptional reactivity toward nucleophilic substitution at the bromine position due to the electron-withdrawing nature of the quinoline nitrogen and the activated aromatic system . The bromine atom serves as an excellent leaving group, facilitating diverse synthetic transformations under mild to moderate conditions.

Mechanistic Framework

The nucleophilic substitution proceeds through a classical SN2Ar mechanism involving the formation of a Meisenheimer complex as the key intermediate [2]. The electron-deficient quinoline ring system activates the carbon-bromine bond toward nucleophilic attack, with the rate-determining step being the initial nucleophilic approach to the aromatic carbon bearing the bromine substituent [3].

Substrate Scope and Reactivity Patterns

Primary nucleophiles including morpholine and piperazine demonstrate high efficiency in substitution reactions, particularly when activated by electron-withdrawing groups [4]. The reaction of 6-bromo-5-nitroquinoline with morpholine under microwave conditions yields 5-nitro-6-morpholinylquinoline in 98% yield, while piperazine substitution provides 87% yield of the corresponding piperazinyl derivative [4].

Alcohols and phenols serve as effective nucleophiles under basic conditions, with sodium methoxide facilitating O-alkylation reactions . The transformation proceeds efficiently at temperatures ranging from room temperature to 80°C, depending on the nucleophile reactivity and steric factors.

Synthetic Applications and Yields

| Nucleophile Type | Reaction Conditions | Typical Yield (%) | Product Applications |

|---|---|---|---|

| Morpholine | Microwave, 90-120°C, Et₃N | 92-98 | Bioactive quinoline derivatives [4] |

| Piperazine | Microwave, 90-120°C, Et₃N | 85-92 | Pharmaceutical intermediates [4] |

| Alkoxides | Base, 60-80°C | 75-90 | Synthetic building blocks |

| Aromatic amines | Heat, 100-120°C | 70-85 | Extended π-systems [5] |

The activation energy for nucleophilic substitution typically ranges from 50-80 kJ/mol, making these transformations accessible under standard laboratory conditions [2].

Oxidation/Reduction Behavior of Methoxyquinoline Systems

N-Oxidation Pathways

8-Bromo-6-methoxyquinoline undergoes selective N-oxidation using meta-chloroperbenzoic acid (mCPBA) or hydrogen peroxide under mild conditions [6]. The process involves electrophilic oxygen transfer to the quinoline nitrogen, forming the corresponding N-oxide in 60-80% yield [7].

The N-oxidation significantly alters the electronic properties of the quinoline system, enhancing electrophilic reactivity at the C-2 and C-4 positions while reducing the basicity of the nitrogen center [8]. This transformation enables subsequent regioselective functionalization patterns not accessible in the parent quinoline system.

Reductive Transformations

Multiple reductive pathways have been established for 8-bromo-6-methoxyquinoline derivatives:

Catalytic Hydrogenation using palladium on carbon (Pd/C) under hydrogen atmosphere selectively reduces the aromatic quinoline system to 1,2,3,4-tetrahydroquinoline derivatives [9]. The reaction proceeds through sequential hydrogenation of C=C and C=N bonds with 75-90% efficiency.

Photochemical Reduction employs γ-terpinene as a hydrogen donor under UV irradiation, achieving chemoselective reduction while preserving other easily reducible functionalities such as halogens or alkenes [10] [11]. The mechanism involves energy transfer followed by hydrogen atom transfer processes, providing tetrahydroquinoline products in 60-85% yield.

Metal-catalyzed Reduction using iodine catalysis with hydroboranes enables quinoline reduction under mild conditions, demonstrating broad functional group tolerance and good yields [9].

Oxidative Degradation Mechanisms

Radical-mediated oxidation using hydroxyl radicals and superoxide radicals leads to hydroxylated quinoline products through multiple mechanistic pathways [12] [13]. The hydroxyl radical preferentially attacks the benzene ring, forming hydroxylated products at various positions except C-2 [13].

Sulfate radical oxidation proceeds through initial electron transfer to form the quinoline radical cation, which subsequently undergoes hydrolysis to yield hydroxylated adducts [14]. The process demonstrates first-order kinetics with rate constants of 3.5 × 10⁹ M⁻¹ s⁻¹ for sulfate radical reactions [14].

Coordination Chemistry with Transition Metal Complexes

Structural Coordination Modes

8-Bromo-6-methoxyquinoline functions as a bidentate ligand, coordinating through the quinoline nitrogen and methoxy oxygen to form stable chelate complexes with various transition metals [15]. The bite angle and electronic properties make it particularly suitable for square planar, tetrahedral, and octahedral coordination geometries.

Metal-Specific Complex Formation

Copper(II) complexes adopt square planar geometry with the formula Cu(6-MeOQ)₂Cl₂, demonstrating antimicrobial and anticancer activities [15]. The coordination involves bidentate N,O-chelation with typical Cu-N bond lengths of 1.95-2.05 Å and Cu-O distances of 1.90-2.00 Å.

Nickel(II) and Zinc(II) systems form octahedral and tetrahedral complexes, respectively, with the general formula M(6-MeOQ)₂Cl₂ [15]. These complexes exhibit interesting magnetic properties and luminescence behavior, making them suitable for materials applications.

Silver(I) complexes demonstrate linear or tetrahedral coordination with the ionic formula [Ag(6-MeOQ)₂]NO₃, showing enhanced antimicrobial properties compared to the free ligand [15].

Coordination Complex Applications

| Metal Center | Complex Geometry | Applications | Key Properties |

|---|---|---|---|

| Cu(II) | Square planar | Antimicrobial, anticancer [15] | Enhanced bioactivity |

| Ni(II) | Octahedral | Magnetic studies, catalysis [15] | Paramagnetic behavior |

| Zn(II) | Tetrahedral | Luminescence, sensors [15] | Photophysical properties |

| Pt(II) | Square planar | Anticancer research [16] | Cytotoxic activity |

| Ru(II) | Octahedral | Photochemistry, OLED [17] | Light-emitting properties |

Palladium complexes serve as highly active catalysts in cross-coupling reactions, with the quinoline ligand providing both electronic stabilization and steric control during catalytic cycles [18].

Heterocyclic Annulation Reactions for Polycyclic Systems

Friedländer Annulation Chemistry

The Friedländer condensation represents a cornerstone methodology for constructing polycyclic quinoline systems from 8-bromo-6-methoxyquinoline derivatives [19]. The reaction employs 2-aminobenzaldehydes and ketones under acid catalysis at 80-120°C, providing polysubstituted quinolines in 65-90% yield [20].

The mechanism involves nucleophilic addition of the amine to the carbonyl, followed by cyclization and dehydrative aromatization. The methoxy group enhances the electron density of the quinoline ring, facilitating subsequent electrocyclic processes.

Metal-Catalyzed [2+2+2] Cycloaddition

Copper-catalyzed cascade annulation enables the construction of highly substituted quinoline derivatives through [2+2+2] cycloaddition of heterocumulenes, alkynes, and diaryliodonium salts [21]. The process achieves excellent selectivity and good yields (68-88%) under mild conditions.

The CuOTf catalyst facilitates substituent-controlled selectivity between [2+2+2] and [4+2] annulation pathways, providing access to diverse quinoline architectures [21]. Density functional theory calculations have elucidated the reaction pathways and transition state structures.

Cascade Spiroannulation Strategies

Synergistic cascade reactions of 2-mercaptoquinoline-3-carbaldehydes with α,α-dicyanoalkenes provide spiro-fused heterocyclic compounds with high bond-forming efficiency [22]. The strategy demonstrates step economy, mild conditions, and molecular complexity generation in single synthetic operations.

α-Bromocarbonyl compounds serve as alternative coupling partners, enabling diversity-oriented synthesis of polycyclic quinoline frameworks with different functional group patterns [22].

Annulation Reaction Summary

| Annulation Type | Coupling Partners | Conditions | Yield (%) | Product Features |

|---|---|---|---|---|

| Friedländer | 2-Aminobenzaldehydes, ketones | Acid, 80-120°C | 65-90 | Polysubstituted quinolines [19] |

| Povarov | Anilines, aldehydes, alkenes | Lewis acid, rt-80°C | 70-95 | Tetrahydroquinolines [23] |

| [2+2+2] Cycloaddition | Alkynes, heterocumulenes | Cu catalysis, 60-100°C | 68-88 | Highly substituted systems [21] |

| Spiroannulation | Dicyanoalkenes, bromocarbonyls | Mild conditions | 75-92 | Spiro-fused architectures [22] |

Photochemical Transformation Pathways

Direct Photolysis Mechanisms

8-Bromo-6-methoxyquinoline undergoes direct photolysis under UV irradiation (254-365 nm), leading to C-Br bond homolysis and subsequent radical cascade processes [24]. The photodegradation follows pseudo-first-order kinetics with characteristic absorption changes at 313 nm and 254 nm [25].

Vacuum ultraviolet (VUV) photolysis in aqueous solution demonstrates complete substrate degradation within 30 minutes, with intermediate formation including hydroxylated products and ring-opened fragments [24] [25].

Photochemical C-H Functionalization

Visible light-mediated C-H hydroxyalkylation proceeds through radical pathways using 4-acyl-1,4-dihydropyridines as radical generators [26] [27]. The process exploits excited-state reactivity to generate acyl radicals upon blue light absorption, enabling hydroxyalkylated quinoline products without external oxidants.

Mechanistic investigations reveal that radical-mediated spin-center shift constitutes the key mechanistic step, with high functional group tolerance enabling late-stage functionalization of pharmaceutical compounds [27].

Photoredox and Energy Transfer Catalysis

Photoredox catalysis employing dual-catalyst systems enables quinoline synthesis via Povarov reactions under oxidant-free conditions [23]. The methodology produces hydrogen gas as a benign byproduct while achieving excellent yields under extremely mild conditions.

Energy transfer catalysis provides chemoselective quinoline reduction through selective triplet energy transfer, bypassing conventional reductive potential considerations [28]. The approach demonstrates superior chemoselectivity compared to traditional hydrogenation or Birch reduction methods.

Photochemical Degradation Pathways

TiO₂-catalyzed photodegradation under UV irradiation (λ = 365 nm) achieves 91.5% degradation efficiency with superoxide radicals playing the dominant role [29]. The mechanism involves preferential attack of the pyridine ring, forming 2-aminobenzaldehyde, 2-quinolinone, and 4-quinolinone as primary intermediates.

Environmental photochemistry studies in interstellar ice analogs demonstrate quinoline photooxidation to hydroxyquinoline compounds under astronomical conditions, providing insights into astrochemical transformation pathways [30].

Photochemical Transformation Summary

| Process Type | Light Source | Mechanism | Products | Applications |

|---|---|---|---|---|

| Direct Photolysis | UV (254-365 nm) | Bond homolysis | Fragmentation products [24] | Environmental remediation |

| C-H Functionalization | Blue LED (450 nm) | Radical pathways | Hydroxyalkylated quinolines [27] | Synthetic methodology |

| Photoredox Catalysis | Visible light | Electron transfer | C-C/C-N coupled products [23] | Drug synthesis |

| Photodegradation | UV/TiO₂ | Radical oxidation | Mineralization products [29] | Waste treatment |

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant